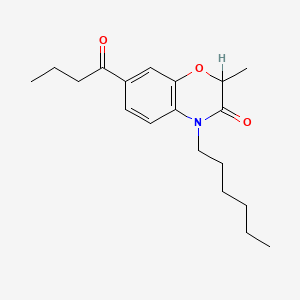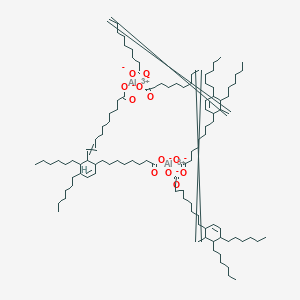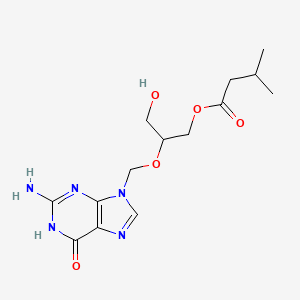
Isovalarylganciclovir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isovalarylganciclovir is a derivative of ganciclovir, a well-known antiviral medication used primarily to treat cytomegalovirus (CMV) infections. This compound is of significant interest due to its potential enhanced efficacy and stability compared to its parent compound. This compound is characterized by the addition of an isovaleryl group to the ganciclovir molecule, which may alter its pharmacokinetic and pharmacodynamic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isovalarylganciclovir involves the esterification of ganciclovir with isovaleric acid. The reaction typically requires a catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
- Dissolve ganciclovir in an appropriate solvent (e.g., dichloromethane).
- Add isovaleric acid and the catalyst or coupling agent.
- Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing scalable purification techniques such as large-scale chromatography or crystallization.
化学反応の分析
Types of Reactions: Isovalarylganciclovir can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ganciclovir and isovaleric acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The isovaleryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Hydrolysis: Ganciclovir and isovaleric acid.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted derivatives of this compound.
科学的研究の応用
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antiviral properties and potential to inhibit CMV replication.
Medicine: Explored as a potential therapeutic agent with improved pharmacokinetic properties compared to ganciclovir.
Industry: Potential use in the development of antiviral coatings and materials.
作用機序
The mechanism of action of isovalarylganciclovir is similar to that of ganciclovir. It is a nucleoside analog that inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication. The isovaleryl group may enhance the compound’s stability and bioavailability, potentially leading to improved antiviral efficacy.
類似化合物との比較
Isovalarylganciclovir can be compared to other ganciclovir derivatives and nucleoside analogs:
Ganciclovir: The parent compound, widely used to treat CMV infections.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Acyclovir: Another nucleoside analog used to treat herpes simplex virus infections.
Uniqueness: this compound’s uniqueness lies in its modified structure, which may confer enhanced stability and efficacy compared to ganciclovir
特性
CAS番号 |
1219792-41-2 |
|---|---|
分子式 |
C14H21N5O5 |
分子量 |
339.35 g/mol |
IUPAC名 |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methylbutanoate |
InChI |
InChI=1S/C14H21N5O5/c1-8(2)3-10(21)23-5-9(4-20)24-7-19-6-16-11-12(19)17-14(15)18-13(11)22/h6,8-9,20H,3-5,7H2,1-2H3,(H3,15,17,18,22) |
InChIキー |
NDKUMFCTFMWTGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


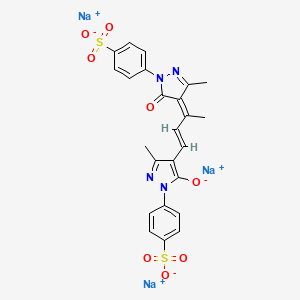
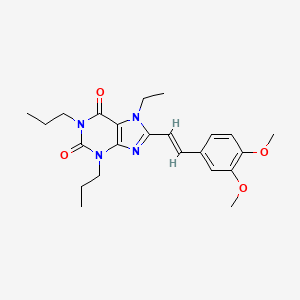

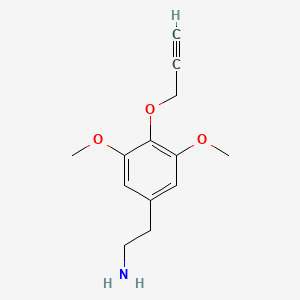

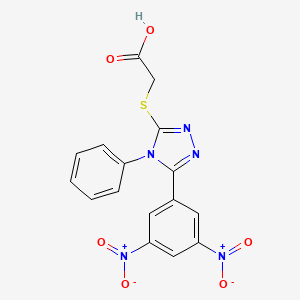


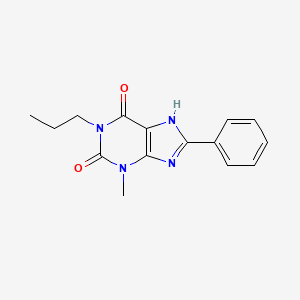
![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)
